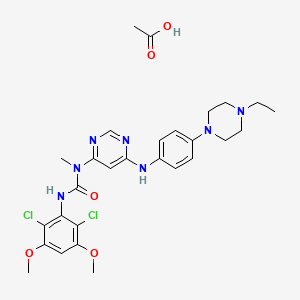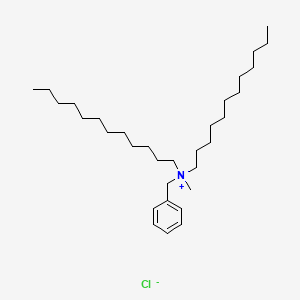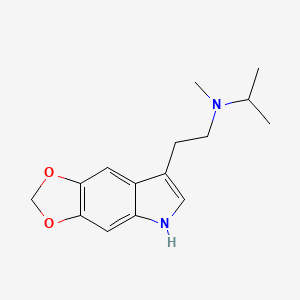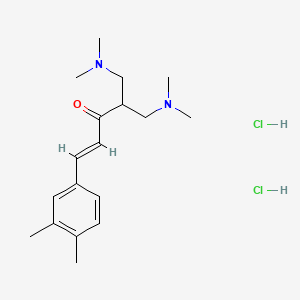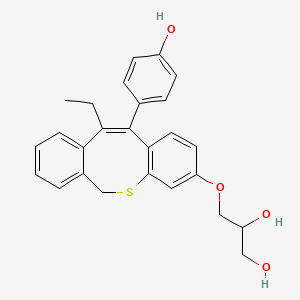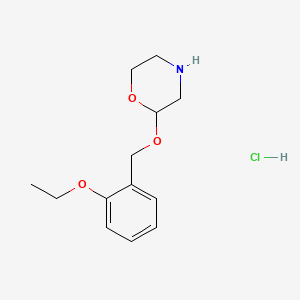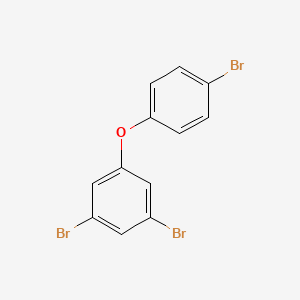
Doxepin N-oxide, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Doxepin N-oxide, (E)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Doxepin.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Doxepin N-oxide, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its metabolic pathways and interactions with biological molecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxepin: The parent compound, used as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: A tricyclic antidepressant used to treat obsessive-compulsive disorder.
Uniqueness
Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .
Propriétés
Numéro CAS |
131523-93-8 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
Clé InChI |
QJCSDPQQGVJGQY-GZTJUZNOSA-N |
SMILES isomérique |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


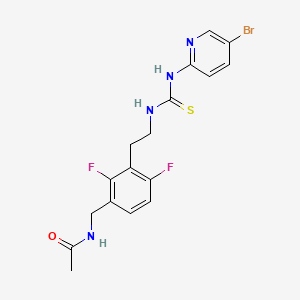
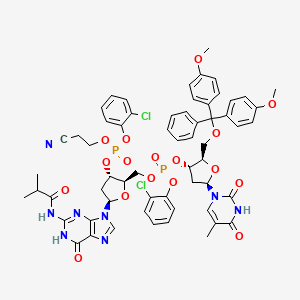
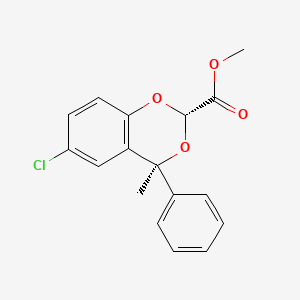
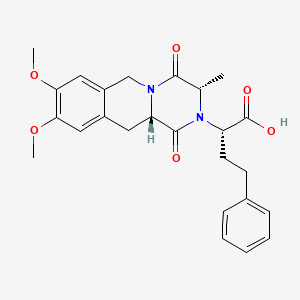
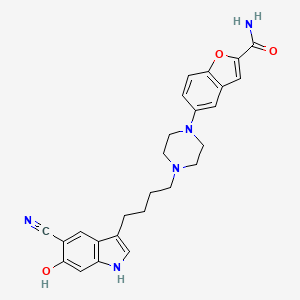
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
